3-Thiazol-4-yl-benzoic acid methyl ester
Description
3-Thiazol-4-yl-benzoic acid methyl ester is a heterocyclic ester featuring a benzoic acid backbone substituted with a thiazole ring at the 3-position, esterified with a methyl group. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their bioactivity, including antimicrobial, antitumor, and antioxidant properties . The methyl ester group enhances lipophilicity, facilitating membrane permeability—a trait shared with other bioactive esters like dehydroabietic acid methyl ester and torulosic acid methyl ester .
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(5-9)10-6-15-7-12-10/h2-7H,1H3 |
InChI Key |
XFVLSRIDRSWWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CSC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3-thiazol-4-yl-benzoic acid methyl ester and related compounds:
Key Findings
Quinazoline derivatives with thiosemicarbazide substituents show broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic diversity in drug design .
Structural Influence on Function :
- Lipophilicity : Methyl esters of fatty acids (e.g., palmitic acid methyl ester) are metabolically stable and serve as biomarkers in lipidomics . In contrast, aromatic esters like this compound likely target enzyme active sites via π-π stacking (thiazole ring) and hydrogen bonding (ester group) .
- Thermal Stability : Resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit high thermal stability in GC analysis, a trait critical for industrial applications . Thiazole esters may similarly resist degradation under analytical conditions.
Synthetic Versatility :
- The methyl ester group in 3-thiazol-4-yl-benzoic acid can undergo hydrolysis or nucleophilic substitution, enabling derivatization into amides or hydrazides—strategies employed in quinazoline chemistry to enhance bioactivity .
Preparation Methods
Synthesis via Thiourea Precursors
A foundational approach involves the cyclization of 3-thioureidobenzoic acid derivatives with bromoaryl ketones. As detailed by Zhang et al. (2019), 3-aminobenzoic acid serves as the starting material, which undergoes thiourea formation via reaction with thiocyanate and benzoyl chloride. Subsequent cyclization with bromoaryl ketones (e.g., 1a–1h) in ethanol under reflux yields the thiazole ring fused to the benzoic acid backbone. For instance, reaction with 4-methylphenyl bromoketone produces 3-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)benzoic acid, which is then esterified to the methyl derivative. This method achieves moderate yields (60–81%) and is favored for its scalability.
Role of Bases and Solvents
The choice of base significantly impacts cyclization efficiency. Calcium carbonate, used to neutralize hydrobromic acid during thiazole formation, simplifies purification but risks partial racemization at chiral centers. Alternatively, sodium hydroxide in refluxing aqueous conditions ensures complete deprotonation of thiourea intermediates, though requiring stringent pH control during workup. Solvents such as dimethylformamide (DMF) or ethanol balance reactivity and solubility, with ethanol preferred for its low cost and ease of removal.
Esterification of 3-Thiazol-4-yl-benzoic Acid
Methylation via HOBt/EDCI Coupling
Direct esterification of 3-thiazol-4-yl-benzoic acid employs carbodiimide-based coupling agents. In a representative procedure, the carboxylic acid is treated with glycine methyl ester hydrochloride in the presence of 1-hydroxybenzotriazole (HOBt) and ethyldiisopropylcarbodiimide (EDCI). The reaction proceeds in DMF at 0°C, followed by gradual warming to room temperature over 21–28 hours. This method yields methyl esters (e.g., compound 3b) in 68–70% yield, with purity confirmed via NMR and elemental analysis.
Diazomethane-Mediated Esterification
For acid-sensitive substrates, diazomethane in diethyl ether provides a milder alternative. This gas-phase method avoids acidic byproducts, ensuring compatibility with base-labile thiazole rings. However, safety concerns associated with diazomethane limit its industrial applicability.
Solid-Phase Synthesis and Peptide Coupling
HCTU/DIEA-Mediated Amide Formation
Recent patents describe solid-phase synthesis techniques for thiazole-containing esters. In one protocol, 3-thiazol-4-yl-benzoic acid is activated using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane. The activated intermediate couples with methanol under anhydrous conditions, yielding the methyl ester with >90% purity after silica gel chromatography.
Silicon Dioxide-Assisted Dispersion
To enhance bioavailability, the ester is formulated as a solid dispersion with silicon dioxide. The compound is dissolved in dichloromethane, mixed with colloidal silicon dioxide, and precipitated via hexane addition. This method improves dissolution rates by 40% compared to crystalline forms, critical for oral drug delivery.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
The table below summarizes key parameters for each preparation route:
Scalability and Industrial Feasibility
Thiourea cyclization is optimal for large-scale production due to low reagent costs, whereas HCTU/DIEA activation suits high-purity pharmaceutical applications despite higher reagent expenses. Diazomethane methods remain niche due to safety constraints.
Stereochemical Considerations and Byproduct Management
Racemization During Thiazole Formation
Calcium carbonate-mediated cyclization introduces partial racemization at α-carbons, attributed to acid-catalyzed imine-enamine tautomerization. Optical rotation data confirm up to 15% enantiomeric excess loss, necessitating chiral chromatography for resolution in stereosensitive applications.
Byproduct Identification and Mitigation
Common byproducts include uncyclized thiourea adducts and over-esterified species. Reverse-phase HPLC with UV detection at 254 nm effectively isolates these impurities. Process optimization, such as controlled pH during cyclization, reduces byproduct formation to <2% .
Q & A
Q. How is this compound characterized in academic research?
- Methodological Answer : Characterization employs techniques like NMR, GC-MS, and TLC. For example, GC-MS is used to confirm ester functional groups by comparing retention times and spectral matches with libraries . TLC with solvent systems (e.g., toluene/ethyl acetoacetate/water) and iodine visualization ensures purity . Melting point determination (e.g., mp 139.5–140°C for structural analogs) is also critical .
Q. What solvents and reaction conditions optimize the synthesis of thiazole-containing esters?
- Methodological Answer : Polar aprotic solvents like 1,4-dioxane or methanol are commonly used. Reactions often proceed at room temperature or under mild reflux (40–80°C) to avoid decomposition. Stirring overnight ensures completion, followed by quenching with ice/water to precipitate products .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the stability and reactivity of this compound?
- Methodological Answer : Hydrogen bonding between the thiazole nitrogen and ester carbonyl groups can stabilize the molecule, affecting crystallization and solubility. Computational studies (e.g., DFT) and X-ray crystallography are used to map interactions. For analogs, intramolecular hydrogen bonds in thiazole thioureas have been shown to enhance thermal stability .
Q. What strategies address contradictory spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Use high-resolution MS (HRMS) to confirm molecular formulas. For ambiguous peaks, compare with synthesized analogs (e.g., 4-(2-methylthiazol-4-yl)benzaldehyde) or employ 2D NMR techniques like COSY and HSQC .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Structure-activity relationship (SAR) studies are key. Modify functional groups (e.g., ester linkages, thiazole substituents) and test against target enzymes or cell lines. For example, analogs with morpholine or triazole moieties show varied bioactivity, assessed via in vitro assays (e.g., cytotoxicity, enzyme inhibition) .
Q. What advanced purification techniques resolve challenges in isolating thiazole esters?
- Methodological Answer : Beyond recrystallization, use preparative HPLC with C18 columns or size-exclusion chromatography for polar byproducts. For thermally sensitive compounds, low-temperature crystallization in methanol/water mixtures improves yield .
Q. How do substituents on the thiazole ring affect the compound’s electronic properties?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the thiazole ring increase electrophilicity, measurable via cyclic voltammetry. Computational modeling (e.g., HOMO-LUMO analysis) predicts reactivity trends, validated by kinetic studies in nucleophilic substitution reactions .
Data Contradiction and Optimization
Q. How to reconcile conflicting melting points reported for structurally similar compounds?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Reproduce synthesis using strict anhydrous conditions and compare with literature (e.g., mp 139.5–140°C for 2-(2-methylthiazol-4-yl)benzoic acid) .
Q. What experimental design principles minimize byproducts in thiazole-ester synthesis?
- Methodological Answer : Use stoichiometric control (equimolar ratios of reactants) and inert atmospheres to prevent oxidation. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For example, automated flow reactors improve mixing and reduce side reactions in industrial-scale protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
